Triptorelin (free acid)

Catalog No.
S12754992
CAS No.
M.F
C64H81N17O14
M. Wt
1312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptorelin (free acid)

Product Name

Triptorelin (free acid)

IUPAC Name

2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C64H81N17O14

Molecular Weight

1312.4 g/mol

InChI

InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)

InChI Key

JSQHWNVOAZRTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), specifically designed to modulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Its chemical formula is C64H82N18O13\text{C}_{64}\text{H}_{82}\text{N}_{18}\text{O}_{13} with a molecular weight of approximately 1311.5 g/mol for the free acid form. Triptorelin is primarily utilized in clinical settings for its ability to suppress gonadal hormone production, making it effective in treating conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .

The synthesis of triptorelin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The specific sequence for triptorelin includes unique substitutions such as D-tryptophan at position six, enhancing its stability against enzymatic degradation compared to natural GnRH. The final product is purified through high-performance liquid chromatography (HPLC) to ensure high purity and potency .

Triptorelin has several clinical applications:

  • Prostate Cancer: Used for palliative treatment by reducing testosterone levels.
  • Endometriosis: Helps manage symptoms by suppressing ovarian function.
  • Central Precocious Puberty: Delays sexual maturation in children.
  • Uterine Fibroids: Reduces fibroid size and associated symptoms.
  • Female Infertility: Used during controlled ovarian hyperstimulation protocols .

Triptorelin's interactions primarily involve its effects on hormone levels. It can interact with other medications that influence hormonal pathways or those that affect liver metabolism. For instance, co-administration with other GnRH analogs or antagonists may lead to compounded effects on hormone suppression. Additionally, monitoring is required when used alongside anticoagulants due to potential alterations in coagulation profiles .

Several compounds share structural and functional similarities with triptorelin, including:

Compound NameStructure/ConfigurationUnique Features
Gonadotropin-Releasing HormoneNatural peptideEndogenous hormone with shorter half-life
LeuprolideSimilar agonistMore commonly used for prostate cancer; different amino acid sequence
GoserelinSimilar agonistLonger half-life than natural GnRH; used for breast cancer
BuserelinSimilar agonistUsed primarily for prostate cancer; different formulation
DegarelixGnRH antagonistOpposes the action of GnRH; used for advanced prostate cancer

Triptorelin's uniqueness lies in its specific amino acid substitutions that enhance stability and prolong action compared to natural GnRH, making it particularly effective for chronic therapies .

XLogP3

0.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

17

Exact Mass

1311.61489033 g/mol

Monoisotopic Mass

1311.61489033 g/mol

Heavy Atom Count

95

Dates

Modify: 2024-08-09

Explore Compound Types